2-Amino-5-iodonicotinonitrile
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Overview
Description
2-Amino-5-iodonicotinonitrile is a chemical compound with the molecular formula C6H4IN3 . It has a molecular weight of 245.02 and appears as a yellow solid . It is stored at temperatures between 0-5°C .
Molecular Structure Analysis
The InChI code for 2-Amino-5-iodonicotinonitrile is 1S/C6H4IN3/c7-5-1-4(2-8)6(9)10-3-5/h1,3H,(H2,9,10) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
2-Amino-5-iodonicotinonitrile is a yellow solid . It has a molecular weight of 245.02 . The compound is stored at temperatures between 0-5°C .Scientific Research Applications
Synthesis of Pyrazolopyridine Derivatives : Research by Lavecchia et al. (2004) involved the use of a derivative of nicotinonitrile in the synthesis of pyrazolopyridine derivatives, demonstrating its utility in complex organic synthesis (Lavecchia, Berteina‐Raboin, & Guillaumet, 2004).
Development of SIRT1 Inhibitors : A study by Challa et al. (2021) explored the 2-amino nicotinonitrile framework for identifying potential inhibitors of SIRT1, an enzyme implicated in various biological processes. This underscores the relevance of nicotinonitrile derivatives in drug discovery (Challa, Katari, Nallanchakravarthula, Nayakanti, Kapavarapu, & Pal, 2021).
Multi-component Synthesis in Aqueous Medium : Kurumurthy et al. (2015) developed an efficient single-pot strategy for synthesizing 2-amino nicotinonitrile derivatives, showcasing the versatility of nicotinonitrile in multi-component reactions (Kurumurthy, Naresh Kumar, Yakaiah, Shanthan Rao, & Narsaiah, 2015).
Electrochemical Analysis : Kalimuthu and John (2009) utilized a derivative of nicotinonitrile in the electrochemical analysis of nitrite, highlighting its potential in analytical chemistry (Kalimuthu & John, 2009).
Infrared Probe of Local Hydration Status of Proteins : Waegele, Tucker, and Gai (2009) discussed how the nitrile stretching vibration, characteristic of cyanotryptophan (a derivative), is sensitive to water, thus serving as a probe in biological studies (Waegele, Tucker, & Gai, 2009).
Aerobic α-Cyanation of Tertiary Amines : Yamaguchi, Wang, and Mizuno (2013) investigated the α-cyanation of tertiary amines using nitrile compounds, which is significant in creating α-amino nitriles, important synthetic intermediates (Yamaguchi, Wang, & Mizuno, 2013).
Inhibitors of Nitric Oxide Synthase : Ulhaq et al. (1998) utilized S-2-amino-5-azolylpentanoic acids, related to aminonitriles, as inhibitors of nitric oxide synthase, demonstrating their potential in biochemical research (Ulhaq, Chinje, Naylor, Jaffar, Stratford, & Threadgill, 1998).
Strecker Reaction and α-Amino Nitriles Synthesis : Kouznetsov and Puerto Galvis (2018) reviewed the synthesis and biological properties of α-amino nitriles, highlighting their impact on biochemical sciences (Kouznetsov & Puerto Galvis, 2018).
Safety and Hazards
properties
IUPAC Name |
2-amino-5-iodopyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-5-1-4(2-8)6(9)10-3-5/h1,3H,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLCSLOABAUGHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#N)N)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10734945 |
Source
|
Record name | 2-Amino-5-iodopyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10734945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-iodonicotinonitrile | |
CAS RN |
1347815-41-1 |
Source
|
Record name | 2-Amino-5-iodopyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10734945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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